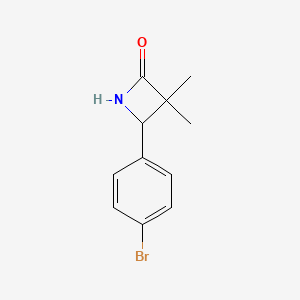

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one

Description

Properties

IUPAC Name |

4-(4-bromophenyl)-3,3-dimethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)9(13-10(11)14)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYFRJCGKBXHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC1=O)C2=CC=C(C=C2)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1862787-06-1 | |

| Record name | 4-(4-bromophenyl)-3,3-dimethylazetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 4-bromobenzaldehyde with 3,3-dimethyl-2-azetidinone under specific conditions. One common method is the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a catalyst.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Formation of azides or thiocyanates.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

- Molecular Structure 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one has the molecular formula . Its structure includes an azetidin-2-one ring, also known as a β-lactam, which is a versatile building block in organic synthesis .

- Related compounds The presence of a bromophenyl group and the azetidinone structure are crucial for potential chemical reactions and applications .

Potential Applications

While specific applications for this compound are not detailed in the provided search results, the following applications can be inferred from the information about related compounds and structural features:

- Pharmaceutical Research The azetidin-2-one moiety is a key structural element in many antibacterial drugs, particularly β-lactam antibiotics like penicillins and cephalosporins . Although the search results do not directly link this compound to antibiotic properties, its azetidinone structure suggests it could be a precursor in synthesizing novel antimicrobial agents .

- Anticancer Agents Substituted azetidin-2-one derivatives have been identified as having cytotoxic potential against breast cancer cell lines . The presence of EWGs (Cl/NO2/dichloro) at the para position in synthesized compounds increases anticancer potential . In vitro cytotoxicity screening (MTTS assay) revealed that derivatives AZ-5, 9, 10, 14, and AZ-19 demonstrated high efficacy with the percentage of inhibition at different concentration ranges (0.1 μM, 0.5 μM, 1 μM, 2 μM) of 93.28%, 90.56%, 93.14%, 89.84%, and 94.76%, respectively, as compared to doxorubicin (99.98%) as a standard drug, for treating breast cancer .

- Antimicrobial Agents Various substituted azetidin-2-one derivatives have been identified as antimicrobial . The presence of EWGs (Cl/dichloro) at the para position in the synthesized compounds showed significant antibacterial potential against gram (-ve) bacterial strains . The overall presence of a Cl and NO2 combination at the para position of synthesized conjugates showed potent antimicrobial action .

- Building Block in Organic Synthesis The bromophenyl group allows for further chemical modifications such as Suzuki coupling, Grignard reactions, and other metal-catalyzed reactions, making it a versatile intermediate for synthesizing complex molecules .

Due to the limited information in the search results, specific case studies directly involving this compound are unavailable. However, the following examples illustrate the application of related compounds:

- 4-(Substituted phenyl) Azetidin-2-One Derivatives as Anticancer Agents Studies show that the different substitution and presence of pharmacophore ring in the final derivatives of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives played an extremely crucial role in improving the overall biological potentials .

- 1,2,4-Triazoles as Antibacterial Agents Compounds containing the 1,2,4-triazole ring in their structure exhibit antibacterial properties . A compound with a 4-trichloromethyl group attached to the phenyl ring at the 3-position of triazole showed the highest antibacterial activity, equivalent to ceftriaxone .

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared to structurally related β-lactams and other heterocycles with bromophenyl substituents (Table 1).

Key Observations:

- Nonlinear Optical Performance: The azetidin-2-one derivative exhibits a higher hyper-Rayleigh scattering (βHRS) value (~50 ×10⁻³⁰ cm⁴·statvolt⁻¹) compared to dibenzylideneacetone (25 ×10⁻³⁰) and oxazole (45 ×10⁻³⁰) analogs, attributed to its polarized β-lactam ring and bromophenyl electron-withdrawing group .

Research Implications

The 4-bromophenyl-azetidin-2-one scaffold combines structural rigidity (from the β-lactam ring) and electronic tunability (via substituents), making it a versatile platform for NLO materials and selective enzyme inhibitors. Future studies should explore:

- Structure-Activity Relationships (SAR) : Systematic variation of substituents (e.g., replacing bromine with other halogens or electron-donating groups).

- Crystallographic Studies : Advanced refinement using SHELX programs to correlate molecular packing with NLO properties .

Biological Activity

4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one is an organic compound belonging to the azetidinone class, characterized by its unique structure comprising a four-membered azetidine ring with a bromophenyl substituent and two methyl groups. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H14BrN. Its structure is depicted as follows:

The presence of the bromophenyl group enhances the compound's lipophilicity and reactivity, which are crucial for its biological interactions.

The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzyme activity and modulation of biochemical pathways. For instance:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.

- Receptor Binding : It can bind to receptors that mediate cellular responses, influencing processes such as apoptosis and immune response.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of azetidinones showed promising results against gram-positive and gram-negative bacteria. The lipophilic nature of the compound likely contributes to its antimicrobial efficacy by facilitating membrane penetration.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Notably, a recent investigation employed the MTT assay to measure cytotoxicity against the MCF-7 breast cancer cell line. The results indicated substantial cytotoxic effects, with inhibition percentages ranging from 89.84% to 94.76% at varying concentrations (0.1 μM to 2 μM) .

| Concentration (μM) | Inhibition (%) |

|---|---|

| 0.1 | 89.84 |

| 0.5 | 90.56 |

| 1 | 93.14 |

| 2 | 94.76 |

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

When compared to similar compounds, such as 1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one, it is evident that the presence of the bromine atom in the phenyl group enhances biological activity due to increased electron density and stability .

Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-3,3-dimethylazetidin-2-one | Contains fluorine instead of bromine | Moderate anticancer properties |

| 4-Bromophenylacetic Acid | Contains bromophenyl but differs structurally | Antimicrobial activity |

| 4-Bromobenzophenone | Bromophenyl group attached to benzophenone structure | Anticancer potential |

Case Studies

Several case studies have highlighted the biological significance of azetidinones similar to this compound:

- Anticancer Studies : A study focused on various substituted azetidinones found that certain derivatives exhibited high cytotoxicity against MCF-7 cells . The structure-activity relationship indicated that electron-withdrawing groups at specific positions significantly enhanced anticancer activity.

- Antimicrobial Studies : Another study reported the synthesis of novel azetidinone derivatives which demonstrated significant antibacterial effects against both gram-positive and gram-negative bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(4-Bromophenyl)-3,3-dimethylazetidin-2-one, and what intermediates are critical for structural validation?

- Answer : The synthesis typically involves cyclization reactions, such as [3+2] cycloadditions, and bromination of precursor aryl rings. Key intermediates include tert-butyldimethylsilyl-protected alkynes (e.g., 1-(2-Bromo-3-methoxyphenyl)-4-(4-((tert-butyldimethylsilyl)oxy)but-1-yn-1-yl)-3,3-dimethylazetidin-2-one), which are characterized via NMR and HR-MS to confirm regioselectivity and functional group integrity . Post-synthetic modifications, such as deprotection or cross-coupling, require rigorous monitoring via spectroscopic techniques to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer :

- NMR : Distinct signals for the azetidinone carbonyl ( ppm) and bromophenyl carbons ( ppm) confirm regiochemistry .

- HR-MS : Provides exact mass verification (e.g., observed m/z 510.280 vs. calculated 510.283 for a related derivative) .

- X-ray crystallography : Resolves stereochemical ambiguities and confirms the planarity of the azetidinone ring, as demonstrated in structurally analogous compounds .

Advanced Research Questions

Q. How can hydrogen bonding and supramolecular interactions in this compound derivatives be systematically analyzed to predict crystal packing?

- Answer : Graph set analysis (e.g., Etter’s rules) is applied to classify hydrogen-bonding motifs (e.g., or patterns) . Combined with crystallographic data, this approach identifies donor-acceptor pairs (e.g., C=OH–N or C–Br interactions) that stabilize specific packing motifs. For example, bromine atoms in the 4-bromophenyl group may participate in halogen bonding, influencing crystal symmetry .

Q. What strategies can resolve contradictions in reported spectroscopic data for azetidinone derivatives, such as unexpected NMR splitting patterns?

- Answer :

- Solvent effects : Polar solvents (e.g., DMSO-d) may induce proton exchange broadening, while CDCl preserves sharp signals .

- Dynamic effects : Conformational flexibility in the azetidinone ring can lead to averaged NMR signals; variable-temperature NMR or DFT calculations can clarify dynamics .

- Polymorphism : X-ray diffraction distinguishes between polymorphic forms that may exhibit divergent spectroscopic profiles .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Answer : Density Functional Theory (DFT) simulations calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic/electrophilic attack. For example, the electron-deficient bromophenyl group may activate the azetidinone ring toward Suzuki-Miyaura coupling, as seen in related aryl bromide systems . Transition-state modeling further identifies steric hindrance from the 3,3-dimethyl groups, guiding catalyst selection (e.g., Pd(PPh) vs. bulky ligands) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between experimental and computational bond angles in the azetidinone ring?

- Answer :

- Experimental validation : High-resolution X-ray structures (e.g., vs. DFT-predicted ) highlight strain in the four-membered ring .

- Methodological refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for dispersion forces or relativistic effects from bromine .

Methodological Tables

Table 1 : Key NMR Chemical Shifts for this compound Derivatives

| Carbon Position | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|

| Azetidinone C=O | 170.4 | Carbonyl | |

| C-4 (Bromophenyl) | 129.8 | Aromatic C-Br | |

| C-3 (Dimethyl) | 25.7–25.8 | CH groups |

Table 2 : Common Hydrogen Bonding Motifs in Azetidinone Crystals

| Motif Type | Interaction | Example Compound | Reference |

|---|---|---|---|

| N–HO=C | Analogous thiazolidinone | ||

| C–Br | Bromophenyl derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.